Diphenylamine

Catalog No.
S537425
CAS No.
122-39-4
M.F
C12H11N
C12H11N
C6H5NHC6H5
M. Wt
169.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylamine

CAS Number

122-39-4

Product Name

Diphenylamine

IUPAC Name

N-phenylaniline

Molecular Formula

C12H11N
C12H11N
C6H5NHC6H5

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H

InChI Key

DMBHHRLKUKUOEG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2

solubility

less than 1 mg/mL at 61 °F (NTP, 1992)
1 g dissolves in 2.2 ml of alcohol, 4 ml propyl alcohol; Freely sol in benzene, ether, glacial acetic acid, carbon disulfide.
Very sol in ethanol, acetone, benzene, carbon tetrachloride, pyridine, ethyl acetate; sol in ether, acetic acid; slightly sol in chloroform
Soluble in oxygenated and aromatic solvents
In water, 53 mg/liter @ 20 °C
0.053 mg/mL at 20 °C
Solubility in water: very poor
0.03%

Synonyms

N,N-Diphenylamine; N-Phenylbenzenamine; Anilinobenzene; NSC 215210; N-Fenylanilin; Phenylaniline; Scaldip; Diphenylamine; Anilinobenzene; Benzenamine, N-phenyl-.

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2

The exact mass of the compound Diphenylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 61° f (ntp, 1992)3.13e-04 m1 g dissolves in 2.2 ml of alcohol, 4 ml propyl alcohol; freely sol in benzene, ether, glacial acetic acid, carbon disulfide.very sol in ethanol, acetone, benzene, carbon tetrachloride, pyridine, ethyl acetate; sol in ether, acetic acid; slightly sol in chloroformsoluble in oxygenated and aromatic solventsin water, 53 mg/liter @ 20 °c0.053 mg/ml at 20 °csolubility in water: very poor0.03%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 215210. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.

Diphenylamine (DPA) is a secondary aromatic amine characterized by its two phenyl groups bonded to a central nitrogen atom. In industrial procurement, DPA is primarily sourced as a highly reactive radical scavenger and a foundational precursor for complex antioxidants. Its intrinsic ability to donate the amine hydrogen to quench peroxy radicals, coupled with its capacity to trap nitrogen oxides (NOx), makes it a critical raw material in the formulation of high-temperature lubricants, rubber stabilizers, and nitrocellulose-based propellants. While highly effective in its pure form, its volatility at elevated temperatures often drives its use as a synthetic building block for heavier, alkylated derivatives (such as dinonyldiphenylamine) that retain the core DPA antioxidant mechanism while offering tailored solubility and thermal stability profiles[1].

Substituting diphenylamine with primary aromatic amines (like aniline) or generic phenolic antioxidants fundamentally alters both process chemistry and end-stage performance. In propellant stabilization, DPA uniquely undergoes a sequential multi-step nitration and nitrosation process upon reacting with NO2, effectively trapping degradation products without immediately losing its stabilizing capacity—a mechanism not replicated by standard hindered phenols [1]. In lubricant additive synthesis, DPA's specific secondary amine structure and dual ortho/para directing phenyl rings are strictly required to achieve the correct regioselectivity during catalytic alkylation with olefins (e.g., nonene or isobutylene). Replacing DPA with pre-alkylated variants limits formulation flexibility, while substituting it with phosphorus- or sulfur-based radical scavengers introduces environmental compliance risks and alters the tribological compatibility of the final fluid[2].

Superior NO2 Scavenging and Heat Release Delay in Nitrocellulose

In isothermal storage assays of nitrocellulose (NC) at 393 K, the addition of diphenylamine significantly outperforms phenolic alternatives in delaying autocatalytic decomposition. Unstabilized NC exhibits a heat release induction period of merely 7–10 hours. The addition of 1.7 mg of a phenolic stabilizer (BPless) extends this to 26 hours. In contrast, the addition of 1.7 mg of DPA extends the induction period to 48 hours, demonstrating a substantially higher capacity to trap NO2 and terminate exothermic degradation pathways [1].

Evidence DimensionHeat release induction period (isothermal at 393 K)
Target Compound Data48 hours (with 1.7 mg DPA)
Comparator Or Baseline26 hours (with 1.7 mg BPless phenol); 7-10 hours (unstabilized baseline)
Quantified DifferenceDPA provides an 84% longer induction period than the phenolic comparator and a ~5x extension over the baseline.
ConditionsIsothermal calorimetry (C80) of nitrocellulose at 393 K.

For defense and aerospace procurement, DPA provides unmatched reliability as a stabilizer, strictly preventing the premature autocatalytic ignition of nitrate ester propellants.

Extreme Oxidation Induction Time (OIT) Amplification in Ester Lubricants

Diphenylamine serves as an exceptionally potent baseline antioxidant in polar lubricating fluids, which are typically prone to rapid oxidative degradation. In tests utilizing diisooctyl sebacate (DIOS), a polar base oil with multiple ester bonds, the unstabilized fluid demonstrated an Oxidation Induction Time (OIT) of approximately 48 minutes. The direct incorporation of the DPA core structure prolonged the OIT to 3098 minutes, confirming its high efficiency in quenching peroxy radicals before they can propagate chain degradation in ester-based matrices[1].

Evidence DimensionOxidation Induction Time (OIT)
Target Compound Data3098 minutes (DPA-stabilized)
Comparator Or Baseline~48 minutes (Unstabilized DIOS base oil)
Quantified Difference>60-fold increase in oxidation resistance.
ConditionsThermal-oxidative stability testing in diisooctyl sebacate (DIOS) polar base oil.

Validates DPA as a highly active antioxidant core, justifying its procurement either as a direct additive for specialized fluids or as the necessary active moiety for synthesizing advanced lubricant additives.

Distinct Radical Cation pKa vs. Primary and Alkyl Amines

The electrochemical and radical-scavenging behavior of DPA is governed by the specific acidity of its radical cation, which differs markedly from closely related aromatic amines. In acetonitrile, the estimated pKa of the aniline radical cation is 5.5, and N-methylaniline is 4.2. In contrast, the diphenylamine radical cation exhibits a pKa of 1.8. This significantly higher acidity (lower pKa) dictates its unique irreversible oxidation to diphenylbenzidine (DPB) rather than forming polyaniline-like structures, strictly defining its utility as a precursor for specific redox-active polymers and sensors[1].

Evidence DimensionRadical cation pKa in acetonitrile
Target Compound Data1.8 (Diphenylamine)
Comparator Or Baseline5.5 (Aniline); 4.2 (N-methylaniline)
Quantified DifferenceDPA radical cation is 3.7 pKa units more acidic than aniline and 2.4 units more acidic than N-methylaniline.
ConditionsLaser flash photolysis / indirect electrochemical methods in acetonitrile.

This precise thermodynamic property makes DPA non-interchangeable with aniline when procuring precursors for targeted electropolymerization or reversible redox indicators.

High-Yield Conversion to Environmentally Compliant Lubricant Additives

DPA is the mandatory starting material for synthesizing sulfur- and phosphorus-free alkylated diphenylamine antioxidants. When subjected to catalytic alkylation with 1-nonene using optimized Ce-MCM-22 zeolite catalysts (CeM-3), DPA achieves a 98% conversion rate and yields 69% dinonyldiphenylamine (DNDPA). This demonstrates DPA's excellent processability and regioselectivity as a substrate for producing high-molecular-weight, low-volatility antioxidants required for modern, environmentally compliant engine oils [1].

Evidence DimensionSubstrate conversion and specific product yield
Target Compound Data98% DPA conversion, 69% DNDPA yield
Comparator Or BaselineTraditional phosphorus/sulfur antioxidants (baseline for environmental replacement)
Quantified DifferenceEnables the synthesis of high-efficiency P/S-free antioxidants with high catalytic conversion (98%).
ConditionsAlkylation with 1-nonene (molar ratio DPA:NON = 3.2), 20 wt% Ce-MCM-22 catalyst.

Buyers must procure high-purity DPA to serve as the reactive core for synthesizing custom, heavy alkylated amines that meet stringent modern environmental and volatility standards.

Synthesis of Alkylated Antioxidants

DPA is the essential procurement choice for chemical manufacturers producing nonylated, octylated, or styrenated diphenylamines used in high-temperature turbine and engine oils. Its specific secondary amine structure allows for high-yield catalytic alkylation, enabling the creation of sulfur- and phosphorus-free lubricant additives [1].

Propellant and Explosive Stabilization

Chosen over phenolic stabilizers for nitrocellulose-based single- and double-base propellants due to its superior NO2 trapping capacity and extended induction period, strictly preventing premature autocatalytic ignition during long-term storage[2].

Reversible Redox Indicators and Sensors

Utilized in analytical chemistry and electrochemistry where its specific radical cation pKa drives its conversion to diphenylbenzidine, providing a reliable, reversible redox couple that cannot be achieved with primary amines like aniline [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Diphenylamine is a light tan to brown solid with a pleasant odor. Sinks in water. (USCG, 1999)
Dry Powder, Liquid; Dry Powder; Liquid
Dry Powder; Other Solid; Liquid; Water or Solvent Wet Solid
Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. (fungicide); [NIOSH]
Solid
COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.
Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor.
Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. [fungicide]

Color/Form

Monoclinic leaflets from dilute alcohol
Crystals
Colorless, tan, amber, or brown crystalline solid.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

169.089149355 g/mol

Monoisotopic Mass

169.089149355 g/mol

Boiling Point

576 °F at 760 mmHg (NTP, 1992)
302 °C
302.00 °C. @ 760.00 mm Hg
576 °F

Flash Point

307 °F (NTP, 1992)
307 °F
153 °C OC
153 °C c.c.

Heavy Atom Count

13

Vapor Density

5.82 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
5.82 (Air= 1)
Relative vapor density (air = 1): 5.8
5.82

Density

1.068 at 141.8 °F (USCG, 1999) - Denser than water; will sink
1.16
1.2 g/cm³

LogP

3.5 (LogP)
log Kow = 3.50
3.50
3.5

Odor

Pleasant, floral odor.

Odor Threshold

Odor Threshold Low: 0.02 [mmHg]
Odor threshold from AIHA
Odor perception threshold is 0.05 mg/L.

Decomposition

When heated to decomposition it emits highly toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

129 to 131 °F (NTP, 1992)
53-54 °C
52 - 54 °C
53 °C
127 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9N3CBB0BIQ

Related CAS

25656-57-9

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1 mmHg at 226.9 °F ; 60 mmHg at 404.4 °F (NTP, 1992)
0.00067 [mmHg]
6.70X10-4 mm Hg @ 25 °C
Vapor pressure at 20 °C: negligible
1 mmHg at 227 °F
(227 °F): 1 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Impurities

Six commercial brands of DPA were analyzed for these impurities: o-cyclohexylaniline was in all samples; p-biphenylamine in 4; o-biphenylamine in 3 and p-cyclohexylaniline in 1.
A number of primary and secondary amines have been reported as impurities in commercial DPA, including p-biphenylamine.
...The carcinogen 4-aminodiphenyl may be present as an impurity during manufacturing process. This may be concentrated to significant proportions in tars... At distillation stage... hazard of bladder cancer.

Other CAS

122-39-4
68442-68-2

Absorption Distribution and Excretion

...Stated to be less readily absorbed through the skin and respiratory tract /than aniline/.
After administration of diphenylamine (5 ppm) in feed to holstein cow for 4 days, 1.4% of dose detected in feces but none in urine or milk.
A Holstein cow was fed diphenylamine at 5 ppm in the diet for 4 days. Residues of diphenylamine were not detected in the milk or urine, and only in small amounts (1.4%) of the total dose were detected in the feces.
Diphenylamine is readily absorbed through inhalation and skin contact.

Metabolism Metabolites

.../Diphenylamine/ has been converted to 4-hydroxydiphenylamine in rat and man. An antioxidant DPA actually promotes lipid hydroperoxide formation and oxygen consumption while markedly inhibiting generation of thiobarbituric acid reactive substances. /Diphenylamine/ abolishes formation of cyclooxygenase-dependent conversion products of arachidonate.
The urinary metabolites include 4-hydroxy-DPA, 4,4'-dihydroxy-DPA, and their conjugates. There is no evidence of N-hydroxylation.
...Fate of diphenylamine in dairy cow has been studied. None of the parent compound was detected in the milk or in urine, but small amount (1.4%) were identified in feces. The major metabolites were mono- and di-hydroxylated derivatives. Diphenylamine was rapidly metabolized by beef-liver microsomes.
Fifty percent of 5 ppm diphenylamine disappeared during a 30-minute incubation with liver extract. It was /suggested/ that microsomal hydroxylation of diphenylamine occurs, followed by conjugation and elimination.
Diphenylamine has known human metabolites that include Diphenylamine N-glucuronide.

Wikipedia

Diphenylamine
Tungsten_oxytetrafluoride

Biological Half Life

2.24 Days

Use Classification

Agrochemicals -> Pesticides
Pharmaceuticals

Methods of Manufacturing

By heating equal formula weights of aniline and aniline hydrochloride in an autoclave. The product is boiled with dilute hydrochloric acid to remove the unaltered aniline, and the residue is distilled.
... Manufactured by heating aniline by itself, or with phenol, and with an acid catalyst at high temperatures.

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
Wholesale and Retail Trade
Rubber Product Manufacturing
Not Known or Reasonably Ascertainable
Rubber Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Synthetic Rubber Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Benzenamine, N-phenyl-: ACTIVE
Benzenamine, N-phenyl-, styrenated: ACTIVE
PRODUCT DISCONTINUED BY AMERICAN CYANAMID CO.
DIPHENYLAMINE INJECTED INTO CORE OF STORED APPLES INCR INCIDENCE OF LOW-TEMP BREAKDOWN ONLY WHEN APPLIED EARLY IN STORAGE. IT ACTS ON TERMINAL REACTIONS OF METAB PATHWAY WHICH PRODUCES BREAKDOWN.
USED FOR SCREWWORM CONTROL IN LIVESTOCK. SPECIALLY REFINED DIPHENYLAMINE, PURITY 99.9% IS USED TO CONTROL STORAGE SCALD OF APPLES. ... /IT/ MAY BE APPLIED AS TREE SPRAY BEFORE HARVEST (WITHIN 36 HR FOR MAX CONTROL), AS POST-HARVEST TREATMENT, USING DIP OR SPRAY ON FRUIT...OR BY USE OF IMPREGNATED WRAPS.
DFA...BELIEVED TO CONTAIN DIPHENYLAMINE.../IS/ A RUSSIAN PREPARATION USED AGAINST LICE.
For more General Manufacturing Information (Complete) data for N,N-DIPHENYLAMINE (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: EPA-EAD, Semivolaatile Organic Compounds by Isotope Dilution GC/MS; Analyte: diphenylamine; Matrix: water; Detection Level: 20 ug/l.
Method: EPA-OSW, Semivolatile Organic Compounds by GC/MS; Analyte: diphenylamine; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Level: not provided.
Method: OSHA 22, Gas Chromatography with UV Detection; Analyte: diphenylamine; Matrix: air; Reliable Quantitation Limit: 1.0 ug/cu m.
Method: OSHA 78, HPLC using UV Detection; Analyte: diphenylamine; Matrix: air; Reliable Quantitation Limit: 10 ug/cu m.

Storage Conditions

In general, materials which are toxic as stored or which can decompose into toxic components...should be stored in a cool, well-ventilated place, out of direct rays of the sun, away from areas of high fire hazard, and should be periodically inspected... Incompatible materials should be isolated from each other.
Keep protected from light.
/Store/ separated from strong acids, oxidants.

Interactions

Diphenylamine (5 mg) together with sodium nitrite (15 mg) fed to rats greatly decreased growth of animals. Kidney and liver toxicities and papillomatous hyperplasia of bladder observed in rats fed diphenylamine and sodium nitrite.
The toxicity of halogenated hydrocarbons such as carbon tetrachloride, hexachlorophene, and bithionol sulfoxide, used in veterinary medicine was diminished by the prior or simultaneous administration of diphenylamine (0.1-10% of the admin hydrocarbon).
...Dimethyl sulfoxide lessened the incidence of papillary lesions from diphenylamine.

Stability Shelf Life

Discolors in light.
Crystals turn blue in air. /Hydrochloride/

Dates

Last modified: 08-15-2023
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